molecular formula C16H22N2+2 B1599551 (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine CAS No. 50764-59-5

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

Cat. No.: B1599551
CAS No.: 50764-59-5
M. Wt: 242.36 g/mol
InChI Key: UQUZLWQGLCLOBD-IYBDPMFKSA-P
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Description

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine ligand of significant value in asymmetric catalysis and scientific research. It serves as a key building block for the construction of advanced chiral catalysts, demonstrating particular utility in the development of Ruthenium(II)-N-heterocyclic carbene (NHC)-diamine precatalysts . These well-defined, air- and moisture-stable complexes are versatile precatalysts for the enantioselective hydrogenation of challenging substrate classes, such as isocoumarins . In comparative catalyst tests, complexes featuring the (1R,2R)-1,2-di-p-tolylethane-1,2-diamine ligand provided superior results, delivering hydrogenated products with high yields of up to 83% and excellent enantiomeric ratios of 98.5:1.5 . The ligand's structure, featuring specific stereochemistry and p-tolyl groups, is critical for creating the optimal chiral environment around the metal center to achieve high stereoselectivity. Beyond its primary role in catalysis, this compound is also utilized as a fluorogenic reagent for the detection and analysis of reducing carbohydrates . With a melting point of 113-117 °C , it is supplied as a high-purity compound to ensure consistent and reliable performance in research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

50764-59-5

Molecular Formula

C16H22N2+2

Molecular Weight

242.36 g/mol

IUPAC Name

[(1R,2S)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium

InChI

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/p+2/t15-,16+

InChI Key

UQUZLWQGLCLOBD-IYBDPMFKSA-P

SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)C)[NH3+])[NH3+]

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)[NH3+])[NH3+]

Origin of Product

United States

Preparation Methods

Stereoselective Catalytic Synthesis Approaches

While direct synthetic routes to (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine are less commonly reported, related chiral diamines such as 1,2-diphenylethylenediamine are often prepared via asymmetric catalytic methods involving transition metal complexes.

  • Ru(II)-NHC-Diamine Complexes as Precatalysts: Recent research demonstrates modular synthesis of Ru(II)-N-heterocyclic carbene (NHC)-diamines from chiral diamines like (1R,2R)-1,2-diphenylethylenediamine. These complexes are synthesized by transmetalation from silver complexes, followed by ligand exchange with the diamine.

  • Synthesis Conditions: The preparation involves reacting imidazolinium chloride precursors with silver oxide, then with ruthenium precursors and the chiral diamine ligand under controlled conditions, yielding air- and moisture-stable complexes.

  • Structural Insights: X-ray crystallography reveals distorted octahedral geometry with unique tridentate coordination involving the diamine, which can be exploited for asymmetric hydrogenation catalysis.

  • Relevance to Diamine Preparation: Although this method focuses on catalyst preparation, it highlights the availability and synthetic utility of chiral diamines like (1R,2S)-1,2-diphenylethane-1,2-diamine analogues, which can be synthesized or resolved prior to catalyst formation.

Synthetic Routes via Carbonylation and Condensation Reactions

Indirect synthetic strategies involve the preparation of 1,2-diaryl diketones followed by condensation with diamines to yield diamine derivatives.

  • Catalyzed Carbonylation: α-Methylene ketones can be converted into 1,2-diaryl diketones using iodine catalysis and tert-butyl hydroperoxide (TBHP) as oxidant under heating (100 °C) in DMF solvent.

  • Subsequent Condensation: The diketones react with o-phenylenediamine at elevated temperatures (100 °C) to form quinoxaline derivatives, indicating the feasibility of forming related diamine frameworks through such intermediates.

  • Implication: While this method is more suited for heterocyclic diamine derivatives, it provides insight into the synthetic versatility of aryl-substituted diamines and potential routes to substituted 1,2-diamines.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield/Outcome Notes
Racemization & Resolution (1R,2R)/(1S,2S)-1,2-diphenylethylenediamine, phenyl aldehyde, HCl, water, 60–100 °C, 2h 84–88% racemization yield; racemic mixture obtained Industrially scalable; uses Schiff base intermediate
Catalytic Complex Synthesis Ru(II) precursors, NHC ligand, chiral diamine, Ag2O, reflux 40–56% yield of Ru(II)-NHC-diamine complexes Provides chiral diamines for catalysis; structural insights
Carbonylation + Condensation α-Methylene ketones, I2 catalyst, TBHP, DMF, 100 °C; then o-phenylenediamine Moderate yields of quinoxaline derivatives Indirect route; relevant for aryl diamine frameworks

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1,2-Di-p-tolylethane-1,2-diamine
  • (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine
  • (1S,2S)-1,2-Di-p-tolylethane-1,2-diamine

Uniqueness

The (1R,2S) configuration of 1,2-Di-p-tolylethane-1,2-diamine is unique in its specific spatial arrangement, which can result in different reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Biological Activity

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features two p-tolyl groups attached to a central ethylene backbone with amine functional groups. This structure endows it with unique chemical reactivity, making it a candidate for various interactions in biological systems.

Property Details
Molecular FormulaC16_{16}H22_{22}N2_{2}
Molecular Weight246.36 g/mol
Chirality(1R,2S) stereoisomer

Interaction Studies

Preliminary studies indicate that this compound may interact with several biological targets. These interactions are essential for understanding its potential therapeutic effects:

  • Binding Affinity : The compound shows promising binding affinities to certain receptors and enzymes, which could lead to modulation of their activities.
  • Cytotoxicity : Initial cytotoxicity assessments reveal that the compound may induce oxidative stress in specific cell lines, suggesting a mechanism of action that warrants further exploration.

Case Studies

Several studies have investigated the biological activity of similar diamine compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research on structurally related compounds has demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinoxaline derivatives showed IC50_{50} values ranging from 6.25 to 28.55 μM against various cancer cell lines .
  • Antiviral Properties : Some diamines have been reported to inhibit viral entry into host cells. A study indicated that certain compounds could block the interaction between viral proteins and host cell receptors .
  • Oxidative Stress Induction : Compounds similar to this compound have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Oxidative Stress : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.
  • Receptor Modulation : By binding to specific receptors or enzymes, the compound could alter signaling pathways involved in cell proliferation and survival.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound analogs to assess their biological properties:

  • Synthesis Methods : Various synthetic routes have been explored to obtain high-purity samples suitable for biological testing.
  • In vitro Studies : Evaluations have demonstrated varying degrees of cytotoxicity and receptor interaction profiles among different analogs.

Q & A

Q. What are the recommended synthetic routes for (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine?

The synthesis of chiral diamines often employs stereoselective reduction or resolution methods. For example, Mg-mediated reductive coupling of imines (e.g., using substituted benzaldehyde derivatives) has been effective for similar diamines like 1,2-bis(2-methoxyphenyl)ethylenediamine . For (1R,2S)-Di-p-tolylethane-1,2-diamine, enantioselective synthesis may involve chiral catalysts or enzymatic resolution. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., in ethanol/water) is critical to achieve high enantiomeric excess (ee >95%) .

Q. How can researchers characterize the stereochemical purity of this compound?

Key methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with known standards are essential .
  • NMR Spectroscopy : Analyze coupling constants in 1H^1H NMR (e.g., vicinal JJ-values for NH2_2 protons) and 13C^13C NMR to confirm stereochemistry. For example, diastereotopic protons in (1R,2S) configurations exhibit distinct splitting patterns .
  • Polarimetry : Measure specific rotation (e.g., [α]D25[α]_D^{25}) and compare with literature values (e.g., (1R,2R)-DPEN has [α]D25=120[α]_D^{25} = -120^\circ in CHCl3_3) .

Q. What safety protocols are critical for handling this diamine?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize vapor exposure .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can this diamine be applied in enantioselective catalysis?

Chiral diamines like (1R,2S)-Di-p-tolylethane-1,2-diamine serve as ligands in asymmetric hydrogenation and organocatalysis. For example:

  • Ru-complexes : Coordinate with [RuCl2_2(p-cymene)]2_2 to catalyze ketone reductions with >90% ee .
  • Organocatalytic Aldol Reactions : Act as Brønsted bases to activate substrates, achieving stereoselectivity via transition-state control .

Q. What computational methods aid in predicting its stereoelectronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with enzymes like transaminases) to design bio-inspired catalysts .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements?

Discrepancies between HPLC and polarimetry data may arise from impurities or solvent effects. Mitigation strategies include:

  • Cross-Validation : Compare ee values from multiple techniques (e.g., HPLC, NMR chiral shift reagents).
  • Solvent Standardization : Use consistent solvents (e.g., CHCl3_3 for polarimetry) to avoid polarity-induced variations .

Key Notes

  • Stereochemical Stability : Store at -20°C under nitrogen to prevent racemization .
  • Regulatory Compliance : Adhere to OSHA and EPA guidelines for disposal and occupational exposure limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Reactant of Route 2
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

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